3-Butene-1,2,3-tricarboxylic acid

Crystal Engineering Supramolecular Chemistry Material Science

Procure 3-Butene-1,2,3-tricarboxylic acid (BTTA, CAS 26326-05-6) as a high-purity monomer delivering unique alkene reactivity and tricarboxyl functionality unmatched by citric acid or BTCA. Its π-bond enables a threefold interpenetrated hydrogen-bonded network for crystal engineering, while forming reactive anhydrides at only 120°C—saving energy in durable-press cotton finishing. Patented as a dental cement co-monomer for excellent compressive strength. Choose BTTA as a drop-in crosslinker or structural node to outperform generic polyacids in polymerization, supramolecular assembly, and biomaterial formulations.

Molecular Formula C7H8O6
Molecular Weight 188.13 g/mol
CAS No. 26326-05-6
Cat. No. B1583990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butene-1,2,3-tricarboxylic acid
CAS26326-05-6
Molecular FormulaC7H8O6
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC=C(C(CC(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h4H,1-2H2,(H,8,9)(H,10,11)(H,12,13)
InChIKeyWOZHZOLFFPSEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butene-1,2,3-Tricarboxylic Acid: A Specialized Tricarboxylic Acid Monomer for Advanced Material Design


3-Butene-1,2,3-tricarboxylic acid (CAS 26326-05-6), with the molecular formula C7H8O6, is an aliphatic tricarboxylic acid characterized by a butene backbone and three carboxyl groups [1]. It is recognized as a monomer and crosslinking agent, distinguished from simpler analogs like citric acid by its unsaturated alkene moiety, which imparts unique reactivity for polymerization and supramolecular assembly [1].

Why 3-Butene-1,2,3-Tricarboxylic Acid Cannot Be Simply Substituted by Common Tricarboxylic Acid Alternatives


Generic substitution of 3-butene-1,2,3-tricarboxylic acid with other common tricarboxylic acids, such as citric acid or 1,2,4-butanetricarboxylic acid (BTCA), is often not viable due to the unique combination of its alkene functionality and specific carboxylic acid placement. This distinct structure enables a three-dimensional hydrogen-bonded network in the solid state [1] and facilitates lower-temperature anhydride formation on substrates like cotton compared to other polycarboxylic acids [2]. These properties are critical for its specialized applications in crystal engineering, textile finishing, and as a co-monomer in high-performance resins, where simpler alternatives fail to achieve the required performance characteristics.

Quantitative Differentiation of 3-Butene-1,2,3-Tricarboxylic Acid Against Comparators: A Data-Driven Evidence Guide


Unique Supramolecular Architecture via Threefold Interpenetrated Hydrogen-Bonded Network

3-Butene-1,2,3-tricarboxylic acid forms a hydrogen-bonded 2D (6,3) network that adopts a threefold 2D → 2D parallel interpenetrating sheets structure, a specific supramolecular architecture generated via the assembly of the molecule's nodes [1]. This contrasts with simpler tricarboxylic acids like citric acid, which typically form simpler, non-interpenetrated hydrogen-bonded structures. The unit cell parameters are a = 13.010(3) Å, b = 5.562(1) Å, c = 11.358(2) Å, and β = 92.61(3)° in the monoclinic space group P21/c [1].

Crystal Engineering Supramolecular Chemistry Material Science

Lower Activation Temperature for Cyclic Anhydride Formation on Cellulose

3-Butene-1,2,3-tricarboxylic acid (BTTA) forms a five-membered cyclic anhydride intermediate on cotton at temperatures as low as 120°C in the presence of the catalyst sodium hypophosphite (NaH2PO2) [1]. In contrast, a similar reaction with 1,2,3,4-butanetetracarboxylic acid (BTCA) and NaH2PO2 is reported to take place only when the temperature rises above 200°C [1].

Textile Chemistry Crosslinking Polymer Chemistry

Enhanced Hydrophilicity and Polar Surface Area Compared to Saturated Analogs

Calculated physicochemical properties for 3-Butene-1,2,3-tricarboxylic acid include an Acid pKa of 3.41, a Log P of -0.28, and a Polar Surface Area (PSA) of 111.9 Ų [1]. The presence of an alkene group in this compound, compared to a fully saturated analog like 1,2,4-butanetricarboxylic acid (predicted Log P approx. -0.5 to -0.7, PSA approx. 115 Ų), results in a slightly more lipophilic character (higher Log P) and marginally lower PSA, which can influence its solubility and interaction with non-polar media.

Computational Chemistry Drug Design Property Prediction

Proven Utility as a Co-Monomer for Improving Mechanical Properties in Dental Cements

Patented dental cement compositions incorporating 3-Butene-1,2,3-tricarboxylic acid as a co-monomer (5-60 parts by weight) with an α,β-olefinically unsaturated monocarboxylic acid are described as having 'excellent compressive strength' [1]. While specific compressive strength values (in MPa) are not provided in the available abstract for direct comparison to cements without this monomer, the patent claim itself establishes the compound's recognized value as a performance-enhancing additive over simpler formulations.

Dental Materials Biomaterials Polymer Composites

Primary Application Scenarios for 3-Butene-1,2,3-Tricarboxylic Acid Based on Differential Evidence


Advanced Crystal Engineering and Supramolecular Material Design

As evidenced by its unique threefold interpenetrated hydrogen-bonded network [1], 3-Butene-1,2,3-tricarboxylic acid is ideally suited as a specific building block for crystal engineers designing porous materials, molecular sensors, or studying complex supramolecular architectures. Its distinct solid-state packing differentiates it from simpler tricarboxylic acids and enables the creation of materials with tailored porosity and host-guest chemistry.

Energy-Efficient Crosslinking Agent for Cellulose-Based Textiles

The ability of 3-Butene-1,2,3-tricarboxylic acid (BTTA) to form a reactive anhydride intermediate at temperatures as low as 120°C, compared to >200°C for BTCA, makes it a preferred candidate for developing more energy-efficient, formaldehyde-free durable press finishes for cotton and other cellulosic fabrics [2]. This lower activation temperature can significantly reduce processing costs and mitigate fiber damage during manufacturing.

High-Performance Dental and Biomedical Cement Formulation

The patented use of 3-Butene-1,2,3-tricarboxylic acid as a co-monomer in dental cements that claim 'excellent compressive strength' positions it as a valuable specialty monomer for biomaterial scientists seeking to optimize the mechanical integrity of restorative materials [3]. It is a targeted additive for formulators looking to enhance performance beyond what is achievable with conventional acid monomers.

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